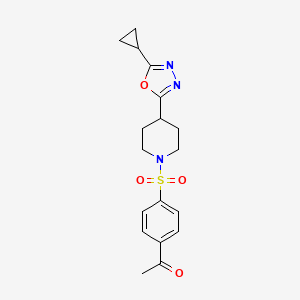

1-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

Propriétés

IUPAC Name |

1-[4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12(22)13-4-6-16(7-5-13)26(23,24)21-10-8-15(9-11-21)18-20-19-17(25-18)14-2-3-14/h4-7,14-15H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDFVBAOVGAONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The molecular formula of the compound is , with a molecular weight of 317.4 g/mol. Its structure features a cyclopropyl group attached to a 1,3,4-oxadiazole ring, linked through a piperidine moiety to a sulfonyl-substituted phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1210171-14-4 |

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit a broad spectrum of antimicrobial activities. Studies have shown that compounds containing this moiety can inhibit various bacterial strains, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

In particular, compounds similar to the target compound have demonstrated significant activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

Anticancer Potential

The oxadiazole derivatives have also been investigated for anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and interaction with specific protein targets .

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuropharmacological properties, potentially acting as an anticonvulsant or anxiolytic agent. The presence of the piperidine moiety is hypothesized to contribute to these effects by interacting with neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated several oxadiazole derivatives for their antimicrobial efficacy against Mycobacterium bovis. The most active compounds displayed IC50 values significantly lower than traditional antibiotics, indicating their potential as effective antimycobacterial agents .

Case Study 2: Anticancer Activity

In a research study focused on the anticancer properties of oxadiazole derivatives, compounds similar to the target compound were tested against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against resistant strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Potential anticonvulsant effects |

The biological activity of 1-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is likely due to its ability to interact with specific molecular targets within cells. For instance:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including those containing piperidine and sulfonamide moieties, in anticancer drug development. The oxadiazole scaffold has been associated with various biological activities, particularly in inhibiting cancer cell proliferation.

Case Study: Telomerase Inhibition

A study demonstrated that novel derivatives of 1,3,4-oxadiazoles exhibited significant telomerase inhibitory activity against gastric cancer cell lines. For instance, compounds derived from this class showed IC50 values comparable to established anticancer agents like ethidium bromide . These findings suggest that modifications to the oxadiazole structure can enhance its anticancer efficacy.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | SGC-7901 | 2.3 ± 0.07 | |

| Compound B | HEPG2 | 1.18 ± 0.14 | |

| Compound C | MCF7 | 4.18 ± 0.05 |

2. Antimicrobial Properties

The compound's derivatives have also been explored for their antibacterial activity. Studies indicate that certain oxadiazole derivatives demonstrate promising antibacterial effects against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity positions these compounds as potential candidates for developing new antimicrobial agents.

Pharmacological Insights

1. Mechanism of Action

The mechanism by which 1-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects is multifaceted. Research indicates that compounds containing the oxadiazole ring can act as allosteric modulators for various receptors, including metabotropic glutamate receptors . This modulation can lead to altered signaling pathways that may be beneficial in treating neurological disorders.

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxadiazole ring and the piperidine moiety have been shown to significantly affect biological activity. For example, electron-donating groups positioned ortho or para to the sulfonamide group influence the compound's efficacy against cancer cells .

Comparaison Avec Des Composés Similaires

Structural Analogues

Ethanone Derivatives with Piperidine and Oxadiazole Moieties

- Compound from : Name: 1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone Key Differences:

- Oxadiazole substituent: 4-Fluorophenyl vs. cyclopropyl in the target compound.

- Linkage: Methylene (-CH2-) instead of sulfonyl (-SO2-) between piperidine and phenyl.

- Additional substituent: 3-Methylphenyl ethanone vs. unsubstituted ethanone in the target. Molecular Formula: C23H24FN3O2 vs. C19H22N3O3S (estimated for the target). Properties: Density = 1.218 g/cm³; Boiling point = 583.4°C; pKa = -0.60 .

Piperidine-Linked Ethanone Derivatives

1-(3-(Piperidin-1-yl)phenyl)ethanone (Similarity = 0.98).

1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone (Similarity = 0.95). Key Differences:

- Lack sulfonyl and oxadiazole groups.

- Simpler phenyl-piperidine linkages (e.g., direct amine or methylene bonds).

Sulfonyl-Containing Analogues

- Compound from : Name: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences:

- Triazole-thioether core vs. oxadiazole-piperidine.

- Additional fluorophenyl substituents.

Physicochemical and Pharmacokinetic Comparison

Pharmacological and Metabolic Insights

- Iloperidone (): An antipsychotic with a piperidine-ethanone backbone. Metabolism: Undergoes O-dealkylation, hydroxylation, and N-dealkylation . Relevance: The target compound’s sulfonyl group may resist N-dealkylation, enhancing metabolic stability.

Oxadiazole Derivatives :

- The cyclopropyl group in the target compound may reduce oxidative metabolism compared to fluorophenyl substituents (), improving half-life.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Oxadiazole Formation : Cyclopropanecarboxylic acid hydrazide can react with a piperidine-containing intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

- Sulfonylation : The piperidine nitrogen is sulfonylated using 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl .

- Purification : Crude products are recrystallized from methanol or ethanol, and reaction progress is monitored via TLC (petroleum ether:ethyl acetate, 7:3) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., DFT). For example, the sulfonyl group deshields adjacent aromatic protons (δ ~8.0 ppm) .

- IR : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and sulfonyl S=O stretches (~1350/1150 cm⁻¹) .

- X-ray Crystallography : Resolve solid-state conformation; hydrogen bonding (e.g., C–H···O) may stabilize the crystal lattice, as seen in related oxadiazole-piperidine hybrids .

- HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in spectral data between computational models and experimental results be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example:

- Solvent Polarity : Simulate NMR shifts using polarizable continuum models (PCM) for DMSO-d₆ vs. CDCl₃ .

- Tautomeric Equilibria : Oxadiazole rings may exhibit tautomerism; use variable-temperature NMR to detect dynamic processes .

- XRD Validation : Compare experimental bond lengths/angles (e.g., C–N in oxadiazole: ~1.30 Å) with DFT-optimized geometries .

Q. What strategies improve reaction yields during oxadiazole ring formation?

- Methodological Answer :

- Catalysis : Use iodine or p-toluenesulfonic acid (PTSA) to accelerate cyclodehydration .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yields >80% .

- Workup Optimization : Quench reactions with ice-cold NaOH to precipitate pure product and minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclopropyl and sulfonyl groups?

- Methodological Answer :

- Analog Synthesis : Replace cyclopropyl with methyl/ethyl groups or modify sulfonyl to carbonyl/thioether .

- Biological Assays : Test analogs for antimicrobial activity (MIC against S. aureus or E. coli) or enzyme inhibition (e.g., COX-2) .

- Computational Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., dihydrofolate reductase) .

Q. What in silico approaches predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition .

- Toxicity Screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonyl groups may induce mitochondrial toxicity) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.